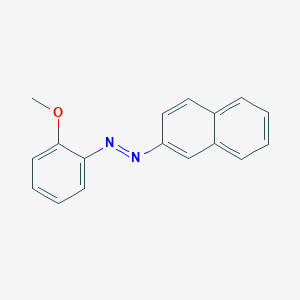

Anisole, o-(2-naphthylazo)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anisole, o-(2-naphthylazo)- is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Anisole, o-(2-naphthylazo)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anisole, o-(2-naphthylazo)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dye Chemistry

Azo Dyes Production:

Anisole, o-(2-naphthylazo)- is primarily utilized in the synthesis of azo dyes. Azo compounds are characterized by the presence of the functional group -N=N-, and they are widely used in textiles, food coloring, and other industrial applications due to their vibrant colors and stability.

-

Synthesis Process:

The production of azo dyes typically involves the diazotization of aromatic amines followed by coupling with phenolic compounds or other aromatic substrates. Anisole serves as an effective coupling component due to its electron-donating methoxy group which enhances the reactivity of the azo compound. -

Case Study:

A notable application can be found in the textile industry where Anisole, o-(2-naphthylazo)- is used to produce high-performance dyes that exhibit excellent lightfastness and washfastness properties. This is particularly valuable for dyeing cotton and synthetic fibers.

Organic Synthesis

Intermediate in Chemical Reactions:

Anisole, o-(2-naphthylazo)- acts as an intermediate in various organic synthesis reactions. Its structure allows it to participate in electrophilic aromatic substitution reactions, making it useful for synthesizing more complex molecules.

-

Reactivity:

The presence of the azo group makes this compound a suitable candidate for reactions such as nucleophilic substitution and coupling reactions with other electrophiles. - Data Table: Reactivity Overview

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | Heat, Catalysts | Substituted aromatic products |

| Nucleophilic Substitution | Base Catalysis | Formation of substituted anisoles |

| Coupling Reactions | Acidic/Basic conditions | Azo dye formation |

Material Science

Use in Photonic Applications:

Recent studies have explored the use of Anisole, o-(2-naphthylazo)- in photonic devices due to its optical properties. The compound's ability to absorb specific wavelengths makes it a candidate for applications in sensors and light-emitting devices.

-

Optical Properties:

The absorption spectrum of Anisole, o-(2-naphthylazo)- shows significant peaks that are useful for photonic applications. - Data Table: Optical Properties

| Property | Value |

|---|---|

| Absorption Wavelength | 220 nm |

| Molar Absorption Coefficient | 7800 L·mol⁻¹·cm⁻¹ |

Food Industry Applications

Food Coloring Agent:

Due to its vibrant color properties, Anisole, o-(2-naphthylazo)- has potential applications as a food coloring agent. However, regulatory standards must be adhered to ensure safety and compliance with food additive regulations.

- Regulatory Considerations:

The compound must meet specific criteria set by food safety authorities regarding permissible limits and safety assessments before being used in food products.

Propiedades

Número CAS |

18277-99-1 |

|---|---|

Fórmula molecular |

C17H14N2O |

Peso molecular |

262.3 g/mol |

Nombre IUPAC |

(2-methoxyphenyl)-naphthalen-2-yldiazene |

InChI |

InChI=1S/C17H14N2O/c1-20-17-9-5-4-8-16(17)19-18-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |

Clave InChI |

DGGLOTLDVCQYJU-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N=NC2=CC3=CC=CC=C3C=C2 |

SMILES canónico |

COC1=CC=CC=C1N=NC2=CC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.